molecular formula C8H10Cl2FN B2683859 2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride CAS No. 875305-53-6

2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride

Cat. No.: B2683859
CAS No.: 875305-53-6
M. Wt: 210.07
InChI Key: DHGFVDVHRKVNIA-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-fluoroaniline.

    Alkylation: The aniline derivative undergoes alkylation with ethylene oxide or a similar reagent to introduce the ethylamine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

    Oxidation and Reduction: The ethylamine group can be oxidized to form corresponding imines or reduced to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing chlorine or fluorine.

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

Scientific Research Applications

2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenyl isocyanate
  • 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride

Uniqueness

2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethylamine group. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c9-7-5-6(3-4-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGFVDVHRKVNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Borane-tetrahydrofuran complex solution (1 M in THF, 132 mL, 132 mmol) was added dropwise over 30 min at 0-5° C. to a solution of 3-chloro-4-fluoro-phenylacetonitrile (4.37 g, 25.8 mmol) in THF (40 mL), then the reaction mixture was stirred at RT for 20 min and refluxed for 21 h. The reaction mixture was then cooled to 0° C., and methanol (30 mL) was added at 2-5° C. over 45 minutes. After refluxing for 1 h the reaction mixture was concentrated, the residue dissolved in dichloromethane and the amine extracted twice with 1 M aq. hydrochloric acid solution. The combined aqueous phases were then treated with concentrated aq. sodium hydroxide solution to adjust the pH to 12, then extracted twice with dichloromethane. The combined organic phases were washed with water, dried over magnesium sulfate, filtered and concentrated, leading to a colorless oil (4.3 g). This was dissolved in diethyl ether (125 mL), treated with hydrogen chloride solution (2.6 M in diethyl ether), and stirred at RT for 1 h. The precipitate was then collected by filtration to afford the title compound (3.93 g, 73%) White solid, MS (ISP) 174.1 (M−Cl)+.
Quantity
30 mL
Type
reactant
Reaction Step One
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4.37 g
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two
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Quantity
40 mL
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solvent
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

4.37 g of 3-chloro-4-fluoro-phenylacetonitrile (25 mmol) were dissolved in 40 ml THF and cooled down to 0° C. under nitrogen. 132 ml of a 1M borane-THF complex solution in THF were then added dropwise over 30 min keeping the temperature between 0-5° C. After addition the reaction mixture was stirred at rt for additional 20 min, and refluxed for 21 h. The reaction mixture was then cooled down to 0° C. and treated between 2 and 5° C. with 30 ml methanol over a period of 45 min. After 1 h refluxing the reaction mixture was concentrated, the residue dissolved in DCM and the amine extracted twice with 1N aqueous HCl. The combined aqueous phases were then treated with concentrated NaOH to adjust the pH to 12, and then extracted twice with DCM. The combined organic phases were then washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo leading to 4.3 g colorless oil. This was dissolved in 125 ml diethylether, treated with 15 ml 2.6N HCl in diethylether, stirred at rt for additional 1 h, filtered and dried under high vacuo, leading to 3.93 g white solid (75%). MS (ISP) 174.1 (M+H)+.
Quantity
4.37 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three

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